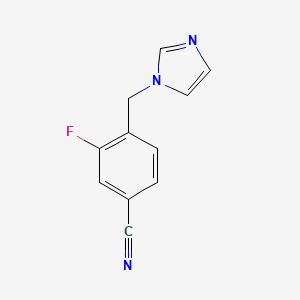

4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile

Description

4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted at the 3-position with fluorine and at the 4-position with a methyl-linked imidazole moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its role in hydrogen bonding and metal coordination, while the nitrile group serves as an electron-withdrawing functional group that may enhance metabolic stability or act as a pharmacophore .

Properties

IUPAC Name |

3-fluoro-4-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3/c12-11-5-9(6-13)1-2-10(11)7-15-4-3-14-8-15/h1-5,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXDWSYDVNFYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

Attachment of the Imidazole to the Benzene Ring: The imidazole ring is then attached to the benzene ring through a nucleophilic substitution reaction. This step may involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Nitrile Group: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile is in medicinal chemistry, particularly as a pharmacological agent. It serves as a building block for various drug candidates, especially those targeting specific kinases involved in cancer pathways.

Case Studies

- Tyrosine Kinase Inhibitors: Research indicates that derivatives of this compound can act as inhibitors for tyrosine kinases, which are crucial in the treatment of cancers such as chronic myelogenous leukemia (CML). For instance, compounds related to this structure have been studied for their efficacy against imatinib-resistant CML, showcasing their potential as therapeutic agents .

- Antimicrobial Activity: Some studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. These compounds exhibit activity against various bacterial strains, suggesting their use in developing new antibiotics .

Material Science

In material science, this compound is explored for its potential applications in creating advanced materials with specific electronic or optical properties.

Applications

- Organic Electronics: The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its incorporation into polymer matrices has shown promising results in enhancing the performance of these devices .

Biochemical Research

This compound is also utilized in biochemical assays and proteomics research due to its ability to interact with biological macromolecules.

Research Findings

Mechanism of Action

The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The imidazole ring can act as a hydrogen bond donor or acceptor, while the fluorine atom can enhance binding affinity through its electronegativity.

Comparison with Similar Compounds

Structural Analogues and Key Features

A comparative analysis of structurally related compounds reveals critical differences in substituent placement, linkage type, and biological activity:

Functional Group Analysis

- Imidazole Linkage : The target compound’s imidazole is directly attached via a methyl group, enhancing lipophilicity compared to ether-linked analogues (e.g., ’s oxygen-connected benzo[d][1,3]dioxol group). This may improve membrane permeability but reduce solubility .

- Fluorination Position: Fluorine at the 3-position (target) vs. 4-position (Compound 17, ) alters electronic effects.

- Nitrile Group : The benzonitrile core distinguishes the target from chalcones () and urea derivatives (). Nitriles are metabolically stable and often serve as bioisosteres for carbonyl groups .

Research Findings and Contradictions

- Electronic Effects : Fluorine’s position (3 vs. 4) significantly impacts the electron density of the aromatic ring, affecting binding to biological targets. Computational studies (using tools like SHELX ) could clarify these differences.

- Metabolic Stability : The methyl-imidazole linkage in the target may offer better stability than ’s ether-linked compounds, which are susceptible to oxidative cleavage .

- Contradictions : Compound 17 () incorporates a benzimidazole, a bulkier heterocycle than imidazole, which may enhance affinity but reduce bioavailability compared to the target’s compact structure .

Biological Activity

4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest possible interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical formula for this compound is C11H10FN3, with a molecular weight of approximately 201.22 g/mol. The presence of the imidazole ring is noteworthy as it is known for its biological relevance, particularly in drug design.

Anticancer Properties

Research indicates that compounds containing imidazole moieties often exhibit anticancer properties. A study identified a series of imidazole derivatives that showed potent inhibition against various cancer cell lines. The mechanism of action typically involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as farnesyltransferase .

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has been explored as an inhibitor of specific enzymes associated with metabolic diseases. For instance, studies have shown that similar imidazole-based compounds can act as DPP-4 inhibitors, which are relevant in the treatment of type 2 diabetes mellitus by enhancing incretin levels and lowering blood glucose .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various imidazole derivatives, including this compound, against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Inhibition of farnesyltransferase |

| Standard Chemotherapy (Doxorubicin) | 10 | DNA intercalation |

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 20 | Amoxicillin: 25 |

| Escherichia coli | 30 | Ciprofloxacin: 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.